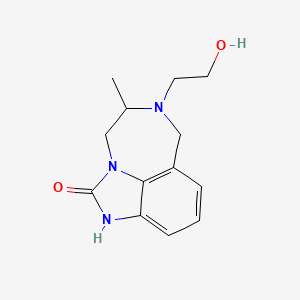
6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This compound, due to its unique structure, may exhibit distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the formation of the benzodiazepine core. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazole or benzodiazepine rings.
Substitution: Functional groups on the benzodiazepine ring can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzodiazepine ring.
科学的研究の応用
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in manufacturing processes or as a chemical intermediate.
作用機序
The mechanism of action of 6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets would depend on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Midazolam: A benzodiazepine with rapid onset and short duration of action.
Uniqueness
6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one may exhibit unique properties due to its specific structure, such as different binding affinities, metabolic pathways, and pharmacokinetics compared to other benzodiazepines.
特性
CAS番号 |
126234-04-6 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC名 |
10-(2-hydroxyethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-16-12-10(8-15(9)5-6-17)3-2-4-11(12)14-13(16)18/h2-4,9,17H,5-8H2,1H3,(H,14,18) |
InChIキー |
CYAOZECYIGUAMM-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CCO)C=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


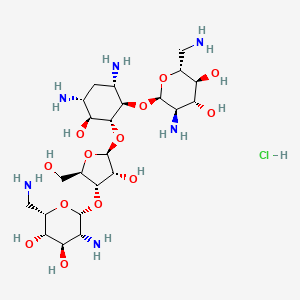

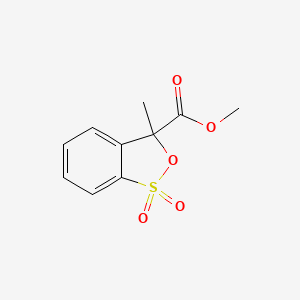
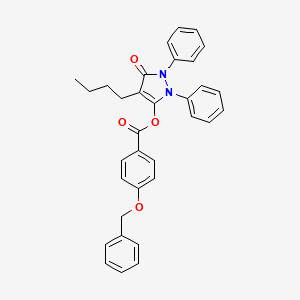
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
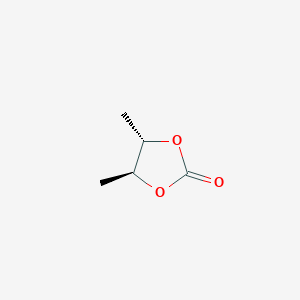
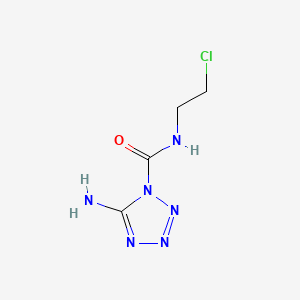
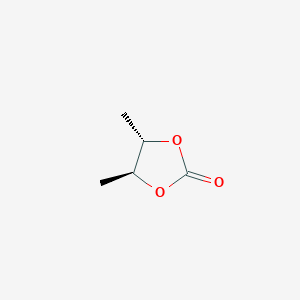
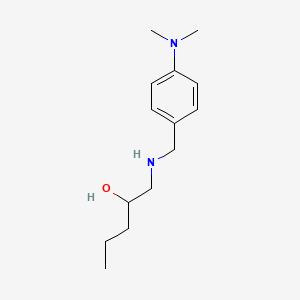
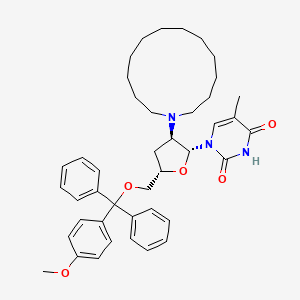
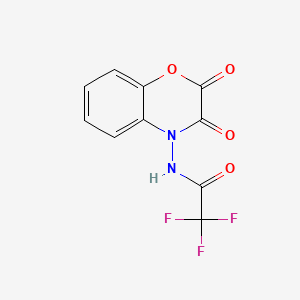

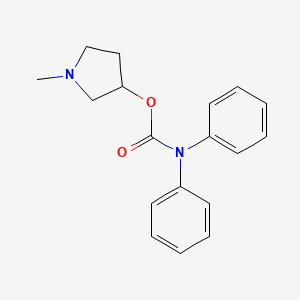
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
